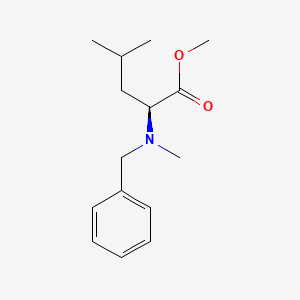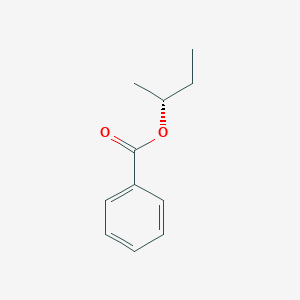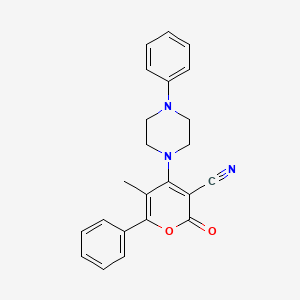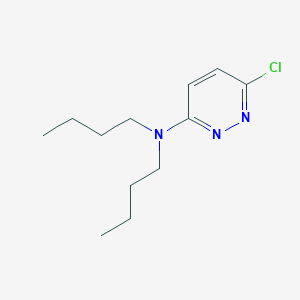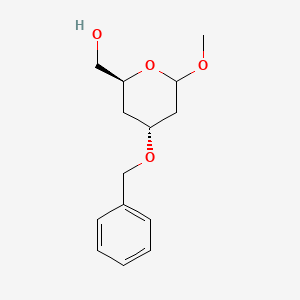
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a complex organic compound with the molecular formula C15H31NO6Si
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino and hydroxyl groups followed by the introduction of the trimethylsilyl group. One common method involves the reaction of PHN-AA-OH with dicyclohexylamine in dichloromethane at 0°C, followed by the addition of SEMCl or TIPSCl and stirring at 0°C for 12 hours. The product is then purified by flash chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the deprotected amino alcohol.
Scientific Research Applications
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The trimethylsilyl group provides steric protection, while the tert-butoxycarbonyl group protects the amino group from unwanted reactions. These protective groups can be selectively removed under specific conditions, allowing for targeted reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- (2S,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Boc-D-Thr-Ome
Uniqueness
What sets (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate apart from similar compounds is the presence of the trimethylsilyl group, which provides unique steric and electronic properties. This makes it particularly useful in selective reactions where protection of specific functional groups is required.
Properties
Molecular Formula |
C15H31NO6Si |
|---|---|
Molecular Weight |
349.49 g/mol |
IUPAC Name |
2-trimethylsilylethoxymethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C15H31NO6Si/c1-11(17)12(16-14(19)22-15(2,3)4)13(18)21-10-20-8-9-23(5,6)7/h11-12,17H,8-10H2,1-7H3,(H,16,19)/t11-,12+/m1/s1 |
InChI Key |
OZZMGMSUEYWJEO-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)
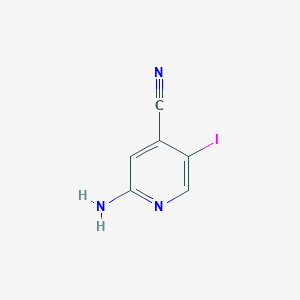
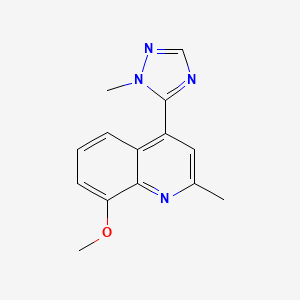
![tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13355388.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355390.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
